molecular formula C24H25N3O4 B2844010 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide CAS No. 872856-98-9

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

Cat. No. B2844010
CAS RN: 872856-98-9
M. Wt: 419.481
InChI Key: BMMMGJMEMPCZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The morpholino group suggests that this compound might have some biological activity, as morpholines are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a morpholino group, and a phenethylacetamide group. These groups could potentially engage in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the indole ring, the morpholino group, and the phenethylacetamide group would likely influence its solubility, stability, and reactivity .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been investigated for its anti-inflammatory potential. In a study by Zhang et al., a series of 7-O-amide hesperetin derivatives (including this compound) were synthesized and evaluated for their anti-inflammatory effects using RAW264.7 cells . Notably, two derivatives—7-O-(2-(Propylamino)-2-oxoethyl)hesperetin (4d) and 7-O-(2-(Cyclopentylamino)-2-oxoethyl)hesperetin (4k) —exhibited potent inhibitory activity against nitric oxide (NO) production. These compounds also suppressed pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) more effectively than indomethacin and celecoxib. The structure-activity relationships (SARs) indicated that the 7-O-amide unit played a crucial role in binding to the receptor .

Anticonvulsant Properties

Although not extensively studied, the compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (a derivative) demonstrated promising anticonvulsant activity. It exhibited an ED50 value comparable to reference drugs such as valproic acid (VPA) and ethosuximide in animal models .

properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-22(26-12-14-31-15-13-26)17-27-16-20(19-8-4-5-9-21(19)27)23(29)24(30)25-11-10-18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMMGJMEMPCZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

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